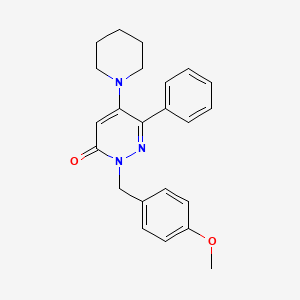

2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-28-20-12-10-18(11-13-20)17-26-22(27)16-21(25-14-6-3-7-15-25)23(24-26)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSIBQJBZWIHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the methoxybenzyl group: This step involves the alkylation of the pyridazinone core with 4-methoxybenzyl chloride in the presence of a base such as cesium carbonate in anhydrous dimethylformamide (DMF).

Addition of the phenyl group: This can be done through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

Incorporation of the piperidino group: This step involves the nucleophilic substitution of the pyridazinone core with piperidine under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.

Reduction: The pyridazinone core can be reduced to a dihydropyridazinone using reducing agents like sodium borohydride.

Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like cesium carbonate for alkylation, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent-Driven Pharmacological Activity

Pyridazinone derivatives exhibit activity modulated by substituents at positions 2, 5, and 4. Below is a comparative analysis of key analogs:

Key Observations :

- Position 2 : The 4-methoxybenzyl group in the target compound may improve lipophilicity and CNS penetration compared to methyl (Emorfazone) or acetyloxyethyl groups in other analogs .

- Position 5: Piperidino substitution (target compound) vs.

- Position 6: Phenyl groups (target compound, 4-amino-2-methyl-6-phenyl analog) are associated with enhanced antinociceptive activity compared to benzimidazolyl (Pimobendan) or pyridylaminophenyl (MCI-154) groups .

Mechanistic Insights

- Anti-inflammatory/Analgesic Activity: The target compound’s 4-methoxybenzyl group is structurally similar to the 4-ethoxyphenyl group in Emorfazone, which inhibits cyclooxygenase (COX) pathways. Piperidino substitution may enhance binding to opioid or serotonin receptors, as seen in trazodone-inspired pyridazinones .

- Cardiovascular Effects: Unlike Pimobendan (a calcium sensitizer), the target compound lacks a benzimidazolyl group critical for troponin-C interaction. However, its phenyl and piperidino groups may confer antiplatelet activity akin to MCI-154 derivatives .

Biological Activity

The compound 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a member of the pyridazinone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyridazinone core substituted with a piperidine and a methoxybenzyl group, contributing to its unique pharmacological profile.

Biological Activity Overview

Pyridazinones are known for a wide range of biological activities, including:

- Antihypertensive effects : Some derivatives exhibit potent vasorelaxant activity.

- Anti-inflammatory properties : Certain compounds in this class inhibit phosphodiesterase type 4 (PDE4), which is involved in inflammatory processes.

- Analgesic effects : Pyridazinone derivatives have shown promise in pain management with fewer side effects compared to traditional analgesics.

Vasorelaxation

Research indicates that compounds similar to this compound demonstrate significant vasorelaxant activity. For instance, in vitro studies have shown that certain pyridazinones can achieve an effective concentration (EC50) as low as , outperforming established vasodilators like hydralazine .

PDE4 Inhibition

Pyridazinones have been identified as potential PDE4 inhibitors, which play a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE4 leads to reduced inflammation and modulation of immune responses. For example, derivatives have shown up to 64% inhibition of PDE4B at concentrations around .

Case Studies

- Vasodilatory Effects : A study synthesized various pyridazinones and evaluated their vasorelaxant properties against standard references. The compound this compound exhibited comparable or superior activity, suggesting its potential as a therapeutic agent for hypertension .

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory capabilities of pyridazinones bearing indole moieties. While the specific compound was not tested, the findings suggest that modifications to the pyridazinone structure can enhance selectivity and potency against PDE4, indicating a promising avenue for further research on related compounds .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. For example, pyridazinone derivatives are often prepared by reacting hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or THF. Reaction optimization includes pH control (e.g., NaOH in dichloromethane for deprotonation) and temperature modulation (e.g., 70–80°C for cyclization) to achieve yields >85% . Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.1 ppm for aromatic protons) .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : X-ray crystallography (e.g., Cu-Kα radiation, 296 K) confirms the Z-configuration of the benzylidene group and the planarity of the pyridazinone ring. Spectroscopic validation includes:

- IR : C=O stretch at 1680–1700 cm⁻¹.

- ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm; piperidine N–CH₂ at δ 2.5–3.0 ppm .

- Mass Spec : Molecular ion peak at m/z 334.37 (C₁₉H₁₈N₄O₂) .

Q. What in vitro assays are recommended to study its biological activity?

- Methodological Answer : For cardiovascular or antiplatelet activity:

- Platelet Aggregation Assay : Use ADP (10 μM)-induced aggregation in human PRP (platelet-rich plasma) with EC₅₀ determination .

- Cardiac Myocyte Contractility : Measure Ca²⁺ transient amplitude in isolated rat cardiomyocytes .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for pyridazinone derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with PDE-III (phosphodiesterase III) for positive inotropic activity. Prioritize residues like Phe-340 and Tyr-415 for hydrogen bonding .

- QSAR Analysis : Apply MLR (multiple linear regression) to correlate logP values (e.g., 2.8–3.5) with IC₅₀ in enzyme inhibition assays .

Q. What strategies address discrepancies in reported pharmacological profiles (e.g., anti-HIV vs. cardiotonic activity)?

- Methodological Answer :

- Target Selectivity Screening : Use KinomeScan® to assess off-target kinase interactions.

- Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify active metabolites (e.g., O-demethylation at C4-methoxy group) that may explain divergent activities .

Q. How can synthetic protocols be optimized for scalability without compromising stereochemical integrity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.